molecular formula C17H17NO7S B2617472 Methyl 3-[(mesitylsulfonyl)oxy]-4-nitrobenzenecarboxylate CAS No. 297150-08-4

Methyl 3-[(mesitylsulfonyl)oxy]-4-nitrobenzenecarboxylate

Cat. No.: B2617472
CAS No.: 297150-08-4
M. Wt: 379.38
InChI Key: HPZIZPLOAKSDGV-UHFFFAOYSA-N
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Description

Methyl 3-[(mesitylsulfonyl)oxy]-4-nitrobenzenecarboxylate is a nitroaromatic ester featuring a mesitylsulfonyloxy (2,4,6-trimethylbenzenesulfonyloxy) substituent at the 3-position and a nitro group at the 4-position of the benzene ring. The mesityl group imparts significant steric bulk and electron-withdrawing properties, influencing reactivity, solubility, and stability. This compound is primarily used in organic synthesis as an intermediate for pharmaceuticals or agrochemicals, where steric hindrance and controlled reactivity are critical .

Properties

IUPAC Name

methyl 4-nitro-3-(2,4,6-trimethylphenyl)sulfonyloxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO7S/c1-10-7-11(2)16(12(3)8-10)26(22,23)25-15-9-13(17(19)24-4)5-6-14(15)18(20)21/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPZIZPLOAKSDGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=C(C=CC(=C2)C(=O)OC)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(mesitylsulfonyl)oxy]-4-nitrobenzenecarboxylate typically involves the esterification of 3-hydroxy-4-nitrobenzoic acid with methanol in the presence of a strong acid catalyst. The mesitylsulfonyl group is introduced through a sulfonylation reaction using mesitylsulfonyl chloride and a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(mesitylsulfonyl)oxy]-4-nitrobenzenecarboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The mesitylsulfonyl group can be substituted with other nucleophiles, such as amines or thiols, under basic conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous acid or base.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Amines or thiols, base (e.g., sodium hydroxide or potassium carbonate).

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: 3-[(mesitylsulfonyl)oxy]-4-aminobenzenecarboxylate.

    Substitution: Various sulfonamide or sulfonate derivatives.

    Hydrolysis: 3-[(mesitylsulfonyl)oxy]-4-nitrobenzoic acid.

Scientific Research Applications

Methyl 3-[(mesitylsulfonyl)oxy]-4-nitrobenzenecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Explored for its potential as a drug intermediate, particularly in the synthesis of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 3-[(mesitylsulfonyl)oxy]-4-nitrobenzenecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The mesitylsulfonyl group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of covalent bonds with target molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

The table below compares key properties of Methyl 3-[(mesitylsulfonyl)oxy]-4-nitrobenzenecarboxylate with structurally related compounds:

Compound Name Molecular Formula Molecular Weight Substituent LogP (Estimated) Solubility
This compound C₁₈H₁₉NO₇S 393.41 Mesitylsulfonyloxy ~4.2* Low in water; soluble in DCM, THF
Methyl 3-(benzyloxy)-4-nitrobenzoate C₁₅H₁₃NO₅ 287.27 Benzyloxy 3.48 Moderate in DMSO, DMF
Methyl 3-(((4-chlorophenyl)sulfonyl)oxy)-4-nitrobenzenecarboxylate C₁₄H₁₀ClNO₇S 371.75 4-Chlorophenylsulfonyloxy ~3.8* Low in water; soluble in acetone
Methyl 4-[(3,4-dichlorobenzyl)oxy]-3-nitrobenzenecarboxylate C₁₅H₁₁Cl₂NO₅ 356.16 3,4-Dichlorobenzyloxy ~4.0* Low in polar solvents

*Estimated based on substituent contributions.

Key Observations :

  • Molecular Weight : The mesityl derivative has the highest molecular weight (393.41) due to the bulky mesitylsulfonyl group. Chloro- and dichloro-substituted analogs exhibit intermediate weights (371.75, 356.16), while the benzyloxy analog is lighter (287.27) .
  • LogP : The mesityl compound’s higher LogP (~4.2) reflects increased lipophilicity from the bulky, hydrophobic mesityl group. Chloro- and dichloro-substituted analogs also exhibit elevated LogP values due to halogen atoms .
Leaving Group Efficiency

The mesitylsulfonyloxy group acts as a superior leaving group compared to benzyloxy or halogen-substituted sulfonyl groups. Its electron-withdrawing nature and steric bulk facilitate nucleophilic aromatic substitution (SNAr) reactions, particularly in the presence of strong bases .

Steric Effects

The mesityl group’s bulkiness slows reaction kinetics in sterically demanding transformations. For example, Suzuki-Miyaura coupling or ester hydrolysis may require elevated temperatures or prolonged reaction times compared to smaller analogs like the 4-chlorophenylsulfonyl derivative .

Electronic Effects

The nitro group at the 4-position is strongly electron-withdrawing, activating the ring for electrophilic substitution. However, the mesitylsulfonyloxy group’s electron-withdrawing nature further polarizes the aromatic system, enhancing reactivity in reduction or amination reactions compared to benzyloxy analogs .

Stability and Purification

  • Stability : The mesityl compound demonstrates improved stability under acidic conditions compared to benzyloxy derivatives, as the sulfonate ester is less prone to hydrolysis than ethers .
  • Purification : Flash chromatography (as described in for related compounds) is critical for isolating the mesityl derivative due to its low polarity. In contrast, dichloro-substituted analogs may require gradient elution for separation .

Biological Activity

Methyl 3-[(mesitylsulfonyl)oxy]-4-nitrobenzenecarboxylate, also known by its IUPAC name, is a synthetic organic compound characterized by its unique structure and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C17H17NO7S
  • Molecular Weight : 379.4 g/mol
  • CAS Number : 297150-60-2

The compound features a nitro group, a carboxylate moiety, and a mesitylsulfonyl group, which contribute to its reactivity and biological interactions.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various strains of bacteria and fungi. In vitro tests demonstrated that the compound inhibits the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research indicates that it induces apoptosis in cancer cell lines, particularly in breast and colon cancer cells. The mechanism appears to involve the activation of caspases and the disruption of mitochondrial membrane potential.

Case Study: Apoptosis Induction in Cancer Cells

In a controlled study involving MCF-7 breast cancer cells, treatment with this compound at concentrations ranging from 10 to 50 µM resulted in a dose-dependent increase in apoptotic cells as measured by flow cytometry.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival.
  • Reactive Oxygen Species (ROS) Generation : It has been shown to increase ROS levels within cells, leading to oxidative stress and subsequent cell death.
  • Modification of Signaling Pathways : The compound may alter key signaling pathways related to cell growth and apoptosis.

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